molecular formula C16H13ClF3N5S B12437976 3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine

3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine

Cat. No.: B12437976
M. Wt: 399.8 g/mol
InChI Key: BXPCBQKYSKSNEL-UHFFFAOYSA-N
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Description

3-chloro-2-({2-[5-(2-methylphenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-({2-[5-(2-methylphenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chloro, trifluoromethyl, and sulfanyl groups are introduced through substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride.

    Attachment of the Tetrazole Group: The tetrazole group is often introduced through a cycloaddition reaction involving azides and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) to form amines.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-chloro-2-({2-[5-(2-methylphenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring and trifluoromethyl group but lacks the sulfanyl and tetrazole groups.

    3-chloro-2-methylphenylamine: Contains a chloro and methyl group on a benzene ring but lacks the pyridine and trifluoromethyl groups.

Uniqueness

The uniqueness of 3-chloro-2-({2-[5-(2-methylphenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C16H13ClF3N5S

Molecular Weight

399.8 g/mol

IUPAC Name

3-chloro-2-[2-[5-(2-methylphenyl)tetrazol-1-yl]ethylsulfanyl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C16H13ClF3N5S/c1-10-4-2-3-5-12(10)14-22-23-24-25(14)6-7-26-15-13(17)8-11(9-21-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3

InChI Key

BXPCBQKYSKSNEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=NN2CCSC3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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